3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with methyl, phenyl, and benzylthio groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents such as acetic acid or dimethylformamide (DMF).
Introduction of Substituents: The methyl, phenyl, and benzylthio groups are introduced through substitution reactions. Reagents such as methyl iodide, phenylboronic acid, and benzylthiol are commonly used.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methyl iodide, phenylboronic acid, benzylthiol, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties make it useful in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 3-methyl-2-((3-methylbenzyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-6-8-15(11-14)13-26-21-23-18-17(16-9-4-3-5-10-16)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHYGCATLIAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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